Introduction: The Significance of 1-sec-Butyl-2-nitrobenzene
Introduction: The Significance of 1-sec-Butyl-2-nitrobenzene
An In-depth Technical Guide to the Synthesis of 1-sec-Butyl-2-nitrobenzene
This guide provides a comprehensive technical overview for the synthesis of 1-sec-Butyl-2-nitrobenzene, a valuable chemical intermediate. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, strategic pathway decisions, and practical execution of the most viable synthetic route.
1-sec-Butyl-2-nitrobenzene (Molecular Formula: C₁₀H₁₃NO₂) is an organic compound featuring a benzene ring substituted with a sec-butyl group and a nitro group at the ortho position.[1][2][3][4] As a nitroaromatic compound, it serves as a crucial precursor in synthetic organic chemistry. The nitro group can be readily reduced to an amine (NH₂), opening pathways to a wide array of more complex molecules, including dyes, pigments, and specialty chemicals.[5] Furthermore, substituted nitroaromatics are often investigated for their potential pharmacological activities, making them relevant in drug discovery programs.[5]
Part 1: Strategic Synthesis Pathway Analysis
The successful synthesis of a target molecule hinges on selecting an appropriate reaction pathway. For 1-sec-Butyl-2-nitrobenzene, two primary retrosynthetic disconnections can be considered: forming the C-N bond on a pre-alkylated ring or forming the C-C bond on a pre-nitrated ring.
Pathway A: Electrophilic Aromatic Substitution via Nitration of sec-Butylbenzene (Recommended)
The most logical and effective route is the direct nitration of sec-butylbenzene. This is a classic electrophilic aromatic substitution (EAS) reaction. The sec-butyl group is an alkyl group, which is categorized as an activating, ortho, para-director. This means it activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the positions ortho (C2) and para (C4) to the sec-butyl group.
The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[6] The electron-rich aromatic ring of sec-butylbenzene then attacks the nitronium ion. Due to the directing effect of the sec-butyl group, this pathway yields the desired 1-sec-butyl-2-nitrobenzene (ortho product) along with its 1-sec-butyl-4-nitrobenzene isomer (para product).[5]
Pathway B: Friedel-Crafts Alkylation of Nitrobenzene (Disfavored)
An alternative theoretical pathway is the Friedel-Crafts alkylation of nitrobenzene using a sec-butylating agent (e.g., 2-chlorobutane) and a Lewis acid catalyst like AlCl₃. However, this route is fundamentally flawed and impractical.
The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic attack.[6][7] This deactivation is so pronounced that Friedel-Crafts reactions, which involve a relatively weak electrophile (a carbocation), fail to proceed with nitrobenzene.[8][9] In fact, due to its inertness under these conditions, nitrobenzene is sometimes used as a high-boiling point solvent for Friedel-Crafts reactions on other substrates.[10][11][12] Attempting this pathway would result in negligible to no yield of the desired product.[10][11]
Part 2: The Core Synthesis Protocol: Nitration of sec-Butylbenzene
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 1-sec-Butyl-2-nitrobenzene.
Reaction Principle and Mechanism
The core of the synthesis is the electrophilic aromatic substitution reaction. The mechanism involves three key steps:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺).[5]
-
Electrophilic Attack: The π-electron system of the sec-butylbenzene ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Regeneration of Aromaticity: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic ring and yielding the final product.[5]
Caption: Mechanism of the nitration of sec-butylbenzene.
Detailed Experimental Protocol
Safety Precaution: This procedure involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents:
-
sec-Butylbenzene
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
-
Distilled Water & Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and cautiously add a specific volume of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Crucial: Always add acid to acid, never the reverse. Prepare this mixture fresh before use.
-
Reaction Setup: Place sec-butylbenzene into a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask to 0-5°C using an ice-salt bath.[5]
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred sec-butylbenzene. Maintain the reaction temperature below 10°C throughout the addition to minimize dinitration and side reactions.[5]
-
Reaction: After the addition is complete, let the mixture stir at 0-5°C for a designated period (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture slowly and carefully over a large amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3x).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is a mixture of ortho and para isomers. This mixture must be purified by column chromatography on silica gel.[5] Elute with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the polarity) to separate 1-sec-butyl-2-nitrobenzene from the para isomer and any other impurities.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-sec-Butyl-2-nitrobenzene.
Part 3: Product Characterization and Data Summary
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized 1-sec-Butyl-2-nitrobenzene.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the sec-butyl group (triplet, sextet, doublet) and the aromatic protons, whose chemical shifts and coupling patterns will confirm the 1,2-disubstitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of distinct carbon environments, including those of the sec-butyl group and the six aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Will display characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1525 cm⁻¹ and 1345 cm⁻¹, respectively, as well as C-H stretches for the alkyl and aromatic groups.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ), confirming its elemental composition.[3][13]
Data Summary Table: 1-sec-Butyl-2-nitrobenzene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 179.22 g/mol | [1][3][13] |
| CAS Number | 19370-34-4 | [1][5][14] |
| Appearance | Orange to Brown clear liquid | [1] |
| Boiling Point | 126 °C / 12 mmHg | [2] |
| Purity (Typical) | >98% (after chromatography) | [3] |
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Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange. [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
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Nitrobenzene does not undergo Friedel-Crafts alkylation. Give reasons. - Allen. [Link]
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Is nitrobenzene a suitable solvent for Friedel–Crafts alkylation while benzene is not? - Quora. [Link]
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Cas 19370-34-4,1-SEC-BUTYL-2-NITROBENZENE | lookchem. [Link]
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1-sec-Butyl-2-nitrobenzene, min 98%, 1 gram - CP Lab Safety. [Link]
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1-SEC-BUTYL-2-NITROBENZENE - precisionFDA. [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis - St. Catherine University. [Link]
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Nitration of Benzene - Chemistry Steps. [Link]
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Nitration - Wikipedia. [Link]
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Preparation of alkylbenzenes | Organic Chemistry II - Lumen Learning. [Link]
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